molecular formula C12H13F3O2 B1365693 Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate CAS No. 476429-18-2

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B1365693
CAS No.: 476429-18-2
M. Wt: 246.22 g/mol
InChI Key: ZIIRSEIPZKDSQH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate, also known as MTFMP, is a synthetic compound that belongs to the class of trifluoromethylphenyl derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Anti-inflammatory Activities

  • Compound Isolation and Anti-inflammatory Effects: Compounds structurally related to methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate, isolated from Eucommia ulmoides Oliv. leaves, have demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. These findings provide insights into the anti-inflammatory potential of similar compounds (Ren et al., 2021).

Herbicidal Applications

  • Herbicidal Efficacy: A compound closely related to this compound, known as dichlofop-methyl, has been shown to inhibit growth in oats and wild oats, demonstrating its potential as a selective herbicide in wheat cultivation. This highlights the utility of similar compounds in agricultural applications (Shimabukuro et al., 1978).

Chemical Synthesis and Analysis

  • Chromatographic Separation: Research on compounds similar to this compound includes developing methods for separating stereo isomers, as demonstrated in a study involving reverse phase high-performance liquid chromatography. This emphasizes the importance of analytical techniques in the study and utilization of such compounds (Davadra et al., 2011).

Pharmaceutical Research

  • Synthesis of Medicinal Compounds: The synthesis of various pharmaceutical compounds, such as (S)-esmolol, incorporates processes that involve compounds structurally related to this compound. These syntheses highlight the role of such compounds in developing medically significant drugs (Narsaiah & Kumar, 2011).

Properties

IUPAC Name

methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,10(16)17-3)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIRSEIPZKDSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216284
Record name Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476429-18-2
Record name Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476429-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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